molecular formula C11H17NO2 B15061012 3-((Tert-butylamino)(hydroxy)methyl)phenol

3-((Tert-butylamino)(hydroxy)methyl)phenol

Cat. No.: B15061012
M. Wt: 195.26 g/mol
InChI Key: FBLBTCSOWGAGBO-UHFFFAOYSA-N
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Description

3-((tert-butylamino)(hydroxy)methyl)phenol is a chemical compound with the CAS Registry Number 1314924-97-4 . It has a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol . The compound is characterized by its SMILES string, OC(C1=CC=CC(O)=C1)NC(C)(C)C, which depicts its molecular structure featuring a phenol ring substituted with a hydroxy and a tert-butylamino group . This reagent is offered for research and development purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use . As a supplier-focused product page, this information serves researchers in the life sciences and chemistry fields who require this specific molecular entity for their investigations. Potential researchers are advised to handle all chemicals with appropriate safety precautions and refer to the relevant safety data sheets for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-[(tert-butylamino)-hydroxymethyl]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)12-10(14)8-5-4-6-9(13)7-8/h4-7,10,12-14H,1-3H3

InChI Key

FBLBTCSOWGAGBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(C1=CC(=CC=C1)O)O

Origin of Product

United States

Synthetic Methodologies for 3 Tert Butylamino Hydroxy Methyl Phenol

Direct Mannich Condensation Reactions

The most straightforward approach to synthesizing 3-((tert-butylamino)(hydroxy)methyl)phenol is the direct three-component Mannich reaction. This reaction involves the condensation of 3-hydroxyphenol (m-cresol), formaldehyde (B43269), and tert-butylamine (B42293). The core of this reaction is the electrophilic substitution on the electron-rich aromatic ring of the phenol (B47542) by an iminium ion, which is formed in situ from the reaction between formaldehyde and tert-butylamine.

Optimization of Reaction Parameters (e.g., Solvent Systems, Temperature Regimes, Catalytic Mediation)

The efficiency and selectivity of the Mannich reaction of phenols are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Systems: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. High-boiling alcohols are sometimes employed to drive the reaction to completion. google.com For instance, refluxing in ethanol (B145695) is a common practice for the synthesis of phenolic Mannich bases. nih.gov In some cases, aqueous media have been utilized, aligning with green chemistry principles. google.com The choice of solvent can also affect the regioselectivity of the aminomethylation.

Temperature Regimes: The reaction temperature is a critical factor. While some Mannich reactions of phenols can be conducted at room temperature, others require heating to reflux to achieve reasonable reaction rates and yields. nih.govgoogle.com Temperature can also play a crucial role in controlling the stereoselectivity of the reaction, with different diastereomers being favored at different temperatures in certain systems. researchgate.net

Catalytic Mediation: Both acid and base catalysis can be employed in the Mannich reaction. Acid catalysis facilitates the formation of the electrophilic iminium ion. harvard.edu Conversely, base-catalyzed conditions, using reagents such as cesium carbonate, have also been shown to be effective for phenolic Mannich condensations. rroij.comnih.gov In recent years, metal-based catalysts, particularly copper(II) catalysts, have been developed to achieve high ortho-selectivity in the aminomethylation of phenols. researchgate.netusda.gov Iodine-catalyzed aminomethylation in aqueous media has also been reported as a transition-metal-free approach. google.comchempedia.info

Below is a table summarizing the impact of various reaction parameters on the synthesis of phenolic Mannich bases.

ParameterVariationEffect on Reaction
Solvent Ethanol, MethanolCommonly used, facilitates reaction at reflux temperatures.
High-boiling alcoholsCan increase reaction rate and yield. google.com
WaterGreen solvent, can be effective, sometimes with catalysts. google.com
Solvent-freeEnvironmentally friendly, can lead to high yields. chemicalbook.comchempedia.info
Temperature Room TemperaturePossible for some reactive substrates.
Reflux (e.g., 80-150°C)Often required for less reactive phenols or to increase reaction rate. google.comprepchem.com
Variable (-20°C to 60°C)Can influence stereoselectivity in certain chiral syntheses. researchgate.net
Catalyst Acid (e.g., HCl)Promotes iminium ion formation. harvard.edu
Base (e.g., Cs₂CO₃)Effective for specific phenolic condensations. rroij.comnih.gov
Copper(II) saltsPromotes ortho-regioselectivity. researchgate.netusda.gov
IodineEnables transition-metal-free ortho-aminomethylation in water. google.comchempedia.info

Utilization of Formaldehyde Equivalents and N-Methylenealkylamines in Aminomethylation

To circumvent issues associated with the handling of gaseous formaldehyde or its aqueous solution (formalin), various formaldehyde equivalents can be employed in the Mannich reaction.

Paraformaldehyde: A solid polymer of formaldehyde, paraformaldehyde is a convenient and commonly used source of formaldehyde in the Mannich reaction. wikipedia.org It depolymerizes in situ under the reaction conditions to provide monomeric formaldehyde. wikipedia.orgnih.gov

Dimethoxymethane and Diethoxymethane: These are other examples of formaldehyde equivalents that can be used. google.com Their use can sometimes lead to faster reaction rates compared to paraformaldehyde. researchgate.net

N-Methylenealkylamines: Pre-formed N-methylenealkylamines (iminium salts) can also be utilized as the electrophilic component in the Mannich reaction. This approach separates the formation of the electrophile from the aminomethylation step.

The following table details some common formaldehyde equivalents used in phenolic aminomethylation.

Formaldehyde EquivalentChemical FormulaPhysical StateNotes
Paraformaldehyde(CH₂O)nSolidCommonly used, depolymerizes in situ. wikipedia.org
DimethoxymethaneCH₂(OCH₃)₂LiquidCan lead to faster reactions. researchgate.net
DiethoxymethaneCH₂(OCH₂CH₃)₂LiquidSimilar to dimethoxymethane. google.com

Regioselective and Stereoselective Control in Phenolic Aminomethylation Reactions

Regioselective Control: The position of aminomethylation on the phenol ring is a key aspect of selectivity. For 3-hydroxyphenol, substitution can occur at the ortho- (2, 4, and 6) positions. The directing effect of the hydroxyl group generally favors ortho- and para-substitution. Achieving high regioselectivity for a specific isomer often requires careful selection of catalysts and reaction conditions. As mentioned, copper(II)-catalyzed systems have been shown to be highly effective for directing the aminomethylation to the ortho-position of phenols. researchgate.netusda.gov The reaction of formaldehyde at the para-position of phenol is often kinetically favored over the ortho-position in the absence of a specific directing catalyst. usda.gov

Stereoselective Control: While the target molecule, this compound, is achiral, the principles of stereoselective control are important in the broader context of Mannich reactions. For chiral substrates or in the presence of chiral catalysts, the Mannich reaction can be rendered stereoselective. For instance, temperature has been shown to be a determining factor in the diastereoselectivity of certain phenolic Mannich reactions, with different temperatures favoring the formation of either the syn or anti diastereomer. researchgate.net

Indirect Synthetic Routes and Precursor Transformation Strategies

Beyond the direct Mannich condensation, this compound can be synthesized through multi-step, indirect routes. These strategies often involve the initial formation of a key intermediate followed by subsequent transformations.

One plausible indirect route involves the reductive amination of 3-hydroxybenzaldehyde (B18108) with tert-butylamine. wikipedia.org This two-step process would first involve the formation of an imine (Schiff base) from the condensation of the aldehyde and the amine. Subsequent reduction of the imine would yield the corresponding secondary amine. This approach is a well-established method for the synthesis of amines. harvard.edumasterorganicchemistry.com The reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride. harvard.eduyoutube.com

Another potential indirect pathway could involve the synthesis of β-amino alcohols through the ring-opening of epoxides. researchgate.netgrowingscience.com For example, a suitably protected 3-hydroxyphenyloxirane could be reacted with tert-butylamine to yield the desired β-amino alcohol scaffold after deprotection.

A synthetic route analogous to the preparation of 3,4-bis(butyryloxy)-alpha-(tert-butylaminomethyl)benzyl alcohol suggests another indirect strategy. prepchem.com This would involve starting with a protected 3-hydroxybenzaldehyde, followed by a reaction sequence that introduces the aminomethyl group, and finally deprotection to yield the target compound.

Green Chemistry Approaches to Mannich Base Synthesis (e.g., Solvent-Free, Catalyst-Free Conditions)

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. The synthesis of Mannich bases, including phenolic derivatives, has been a focus of these efforts.

Solvent-Free Conditions: Conducting the Mannich reaction in the absence of a solvent offers several advantages, including reduced waste, lower costs, and often simpler work-up procedures. Several studies have reported the successful synthesis of phenolic Mannich bases under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction. chemicalbook.comchempedia.infonih.gov

Catalyst-Free Conditions: The development of catalyst-free Mannich reactions is another important goal of green chemistry. For certain reactive phenols, the three-component condensation can proceed efficiently without the need for an external catalyst, particularly under solvent-free or elevated temperature conditions. chemicalbook.comchempedia.info

Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The Mannich reaction of phenols has been successfully carried out in aqueous media. google.com This approach is particularly attractive for large-scale industrial synthesis.

The following table summarizes some green chemistry approaches applicable to the synthesis of phenolic Mannich bases.

Green Chemistry ApproachDescriptionAdvantages
Solvent-Free Synthesis The reaction is carried out by mixing the neat reactants, often with heating or microwave irradiation. chemicalbook.comchempedia.infoReduces solvent waste, simplifies purification, can lead to higher reaction rates.
Catalyst-Free Synthesis The reaction proceeds without the addition of an acid, base, or metal catalyst. chemicalbook.comchempedia.infoAvoids the use of potentially toxic or expensive catalysts, simplifies work-up.
Aqueous Media Water is used as the reaction solvent. google.comEnvironmentally benign, safe, and inexpensive solvent.

Mechanistic Investigations of 3 Tert Butylamino Hydroxy Methyl Phenol Formation

Electrophilic Aromatic Substitution Mechanisms in Phenolic Mannich Reactions

The formation of 3-((Tert-butylamino)(hydroxy)methyl)phenol is fundamentally an electrophilic aromatic substitution (EAS) reaction. The phenol (B47542) ring, rich in electron density, acts as a nucleophile that attacks an electrophilic species. In the context of phenolic compounds, the hydroxyl (-OH) group is a powerful activating substituent. researchgate.net Through its positive mesomeric effect (+M), the oxygen atom's lone pairs donate electron density to the benzene (B151609) ring, significantly increasing its nucleophilicity and making it highly susceptible to electrophilic attack.

This activation is also highly regioselective. The increased electron density is concentrated at the ortho and para positions relative to the hydroxyl group. Consequently, electrophilic substitution on phenol typically yields ortho- and para-substituted products under kinetic control. nih.govslchemtech.com The Mannich reaction, a method for aminoalkylation, follows this principle. wikipedia.org The electrophile, an iminium ion, preferentially attacks the electron-rich ortho and para positions.

However, the target compound, this compound, features the substituent at the meta position. This outcome is atypical for a standard electrophilic attack on an activated phenol ring. The formation of a significant amount of the meta isomer suggests that the reaction may not be governed by simple kinetic control. Instead, it may proceed under thermodynamic control, where the most stable product isomer is preferentially formed, even if its rate of formation is slower. libretexts.orgwikipedia.orgjackwestin.com Such conditions often involve higher temperatures and longer reaction times, allowing for the potential equilibration of the initially formed kinetic products (ortho/para isomers) into the more stable thermodynamic product (meta isomer). masterorganicchemistry.comopenstax.org

Elucidation of Key Reaction Intermediates (e.g., Iminium Ions, Ortho-Hydroxymethylated Phenols)

The Mannich reaction mechanism proceeds through several key reactive intermediates. The primary electrophile responsible for the aminoalkylation of the phenol ring is an iminium ion.

Iminium Ion Formation: The reaction is initiated by the condensation of a primary amine, tert-butylamine (B42293), with an aldehyde, typically formaldehyde (B43269). This acid- or base-catalyzed reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration to form the N-tert-butylmethaniminium ion. This cation is a potent electrophile due to the positive charge on the nitrogen atom. wikipedia.org

Ortho-Hydroxymethylated Phenols: In reactions involving phenol and formaldehyde, particularly under basic conditions (Lederer-Manasse reaction), the formation of ortho- and para-hydroxymethylated phenols can occur. These species are formed when the phenoxide ion attacks formaldehyde. While they can be intermediates in the synthesis of phenolic resins, in the Mannich reaction, the primary pathway involves the direct attack of the phenol ring on the pre-formed iminium ion to achieve aminomethylation.

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, the kinetics of the reaction can be inferred from studies of related phenolic Mannich and phenol-aldehyde reactions.

The rate-determining step in electrophilic aromatic substitution is the initial attack of the aromatic ring on the electrophile (the iminium ion) to form the sigma complex. wikipedia.org This step involves a high activation energy because it temporarily disrupts the aromaticity of the phenol ring. The subsequent deprotonation to restore aromaticity is a fast process.

The table below summarizes the general effects of various parameters on the rate of phenolic Mannich-type reactions.

ParameterEffect on Reaction RateRationale
Temperature IncreasesProvides sufficient energy to overcome the activation barrier of the rate-determining step. Higher temperatures can also shift the reaction equilibrium towards the thermodynamic product. openstax.org
pH (Acidic) IncreasesCatalyzes the formation of the iminium ion from the amine and aldehyde, increasing the concentration of the active electrophile.
pH (Basic) IncreasesPromotes the formation of the highly nucleophilic phenoxide ion, which reacts more rapidly with the electrophile.
Reactant Concentration IncreasesHigher concentrations of phenol and the iminium ion precursors (amine and aldehyde) lead to a greater frequency of molecular collisions.

This table presents generalized kinetic trends for phenolic Mannich reactions based on established chemical principles.

Influence of Electronic and Steric Effects of Substituents on Reaction Kinetics and Thermodynamics

The regiochemical outcome and rate of the aminomethylation of phenol are governed by a combination of electronic and steric effects.

Electronic Effects: The primary electronic influence is the powerful electron-donating and activating effect of the hydroxyl group. As discussed, this strongly favors the formation of ortho and para products by stabilizing the corresponding transition states and sigma complex intermediates. For the meta-substituted product to form, conditions must allow the reaction to overcome this strong electronic preference, for instance, by proceeding under thermodynamic control where product stability dictates the outcome. wikipedia.org

Steric Effects: Steric hindrance plays a significant role, particularly concerning the bulky tert-butyl group on the amine.

Ortho-Position Shielding: The tert-butyl group is sterically demanding. As the iminium ion approaches the phenol ring, this bulk can create steric clash with the adjacent hydroxyl group at the ortho positions. This hindrance can raise the activation energy for ortho-substitution, potentially decreasing its rate relative to para-substitution.

Influence on Regioselectivity: While steric hindrance typically disfavors ortho-substitution, it does not electronically favor meta-substitution. However, by slowing the formation of the ortho product, it could make the reaction more sensitive to other controlling factors. The formation of the meta product is less sterically hindered than the ortho product but remains electronically disfavored compared to both ortho and para positions. The ultimate product distribution arises from the complex interplay between these competing factors.

The table below summarizes how substituents on a phenol ring generally influence the outcome of electrophilic substitution.

Substituent Type on Phenol RingElectronic EffectDirecting InfluenceEffect on Reaction Rate
Electron-Donating Group (EDG)Activates the ringOrtho, ParaIncreases
Electron-Withdrawing Group (EWG)Deactivates the ringMetaDecreases
HalogensDeactivates the ring (Inductive)Ortho, Para (Resonance)Decreases

This table illustrates general principles of electrophilic aromatic substitution.

The synthesis of this compound, therefore, represents a case where the final product structure does not align with the predictions of kinetically controlled electrophilic substitution on an activated ring. Its formation is likely governed by thermodynamic control, where the meta isomer possesses greater stability than the ortho and para isomers, possibly due to minimized steric interactions or favorable intramolecular hydrogen bonding, allowing it to become the major product under equilibrating conditions.

Chemical Reactivity and Transformations of 3 Tert Butylamino Hydroxy Methyl Phenol

Reactions Involving the Hydroxy-Amino-Methyl Moiety

The side chain at the meta-position contains a secondary amine and a secondary benzylic alcohol, a β-amino alcohol structure that is prone to a unique set of chemical transformations.

Compounds with a structure similar to 3-((Tert-butylamino)(hydroxy)methyl)phenol, specifically N-substituted aminomethylphenols (phenolic Mannich bases), are recognized as crucial intermediates in the synthesis of 1,3-benzoxazines. rsc.orgconicet.gov.ar The formation of a benzoxazine (B1645224) ring from a phenol (B47542), a primary amine, and formaldehyde (B43269) proceeds through a Mannich condensation reaction. conicet.gov.arresearchgate.net

The process involves the initial formation of a phenolic Mannich base, which then reacts with an additional molecule of formaldehyde. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the intermediate Schiff base, and subsequent dehydration to form the stable heterocyclic oxazine (B8389632) ring. rsc.org Therefore, this compound can be considered a precursor that, upon reaction with an aldehyde like formaldehyde, could undergo cyclization to form a corresponding benzoxazine derivative. The stability of the resulting oxazine ring can be influenced by the nature and position of substituents on the aromatic ring. rsc.org

Table 1: General Scheme for Benzoxazine Formation

Reactants Intermediate Product Reaction Type

Transamination is a critical biochemical reaction involving the enzyme-catalyzed transfer of an amino group from an amino acid to a keto acid. wikipedia.orgyoutube.comlibretexts.org This process, fundamental to amino acid metabolism, is mediated by transaminase enzymes and requires a pyridoxal (B1214274) phosphate (B84403) coenzyme. libretexts.org While direct enzymatic transamination of a synthetic compound like this compound is not a typical synthetic transformation, the concept of amine exchange is relevant.

In synthetic chemistry, Mannich bases can potentially undergo amine exchange reactions where the original amine moiety (tert-butylamine in this case) is displaced by a different amine. Such reactions are typically driven by equilibrium, often by using a large excess of the new amine or by removing the displaced amine from the reaction mixture. This allows for the structural modification of the amino-methyl side chain.

The secondary benzylic alcohol in the hydroxy-amino-methyl group can be selectively oxidized. Due to the presence of other oxidizable groups (the phenol and the amine), chemoselectivity is a key challenge. Modern catalytic systems have been developed for the efficient and mild aerobic oxidation of benzylic alcohols to the corresponding aldehydes or ketones, even in the presence of sensitive functionalities like amines and phenols. nih.govlookchem.com

Catalytic methods using copper(I) halides in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and a base like 4-dimethylaminopyridine (B28879) (DMAP) have proven effective for this transformation under an oxygen atmosphere at room temperature. nih.govlookchem.comresearchgate.net These conditions are mild enough to prevent overoxidation to carboxylic acids or oxidation of the amine and phenolic moieties. nih.govresearchgate.net The reaction selectively targets the alcohol, yielding the corresponding α-amino ketone.

Conversely, the reduction of the hydroxy-amino-methyl group is less straightforward. The benzylic C-O bond could potentially be cleaved via hydrogenolysis under harsh conditions using a catalyst like palladium on carbon, which would reduce the group to a methyl-amino-methyl substituent. Selective reduction of only the alcohol without affecting the rest of the molecule would require specific reducing agents that are compatible with the phenolic and amine groups.

Table 2: Catalyst Systems for Selective Oxidation of Benzylic Alcohols

Catalyst System Oxidant Conditions Product Ref.
Copper(I) iodide / TEMPO / DMAP O₂ (air) Acetonitrile, Room Temperature Aldehyde/Ketone nih.govlookchem.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is one of the most reactive sites in the molecule. Its moderate acidity (pKa ≈ 10) allows for easy deprotonation by a base to form a highly nucleophilic phenoxide anion. cutm.ac.inlibretexts.org This reactivity is central to two major classes of reactions: O-alkylation and O-acylation.

O-Alkylation (Ether Formation): The phenoxide ion readily reacts with electrophilic alkylating agents, such as alkyl halides or sulfates, in a classic Williamson ether synthesis to form aryl ethers. alfa-chemistry.com Other alkylating agents like dimethyl carbonate can also be used, often with various catalytic systems to improve efficiency and selectivity. tandfonline.comtandfonline.com The choice of catalyst and reaction conditions is crucial as C-alkylation on the aromatic ring can be a competitive side reaction. tandfonline.com

O-Acylation (Ester Formation): Phenols can be converted to phenolic esters through reaction with acylating agents like acyl chlorides or acid anhydrides. rsc.org This reaction can be catalyzed by either base, which deprotonates the phenol to increase its nucleophilicity, or acid, which activates the acylating agent. Phase-transfer catalysis is a particularly efficient method for this transformation, allowing the reaction to proceed rapidly at low temperatures with high yields. lew.rotandfonline.com

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring in Further Functionalization

The substitution pattern on the aromatic ring significantly influences its reactivity towards further functionalization.

The phenolic hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.combritannica.comquora.com This is due to the resonance delocalization of an oxygen lone pair into the benzene (B151609) ring, which enriches the electron density at the C2, C4, and C6 positions. quora.com The hydroxy-amino-methyl group is located at the C3 (meta) position.

In this substitution pattern, the directing effects of the hydroxyl group dominate. makingmolecules.com Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions will preferentially occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Because of the strong activation by the hydroxyl group, these reactions can be difficult to control, often leading to poly-substituted products. libretexts.org For example, bromination of phenol in an aqueous solution readily yields the 2,4,6-tribromophenol (B41969) precipitate. byjus.com

Table 3: Regioselectivity in Electrophilic Substitution of Phenol

Reaction Reagent Conditions Major Products Ref.
Nitration Dilute HNO₃ Low Temperature o-Nitrophenol, p-Nitrophenol byjus.com
Nitration Concentrated HNO₃ / H₂SO₄ - 2,4,6-Trinitrophenol quora.com
Bromination Br₂ in CS₂ or CCl₄ Low Temperature o-Bromophenol, p-Bromophenol byjus.com

The aromatic ring of this compound is electron-rich due to the strong electron-donating nature of the phenolic hydroxyl group. quora.com Consequently, the ring is deactivated towards nucleophilic aromatic substitution (SNAr). This type of reaction generally requires the presence of one or more strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (like a halide). libretexts.orgwikipedia.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org Since the target molecule lacks such features, it is not expected to undergo nucleophilic aromatic substitution under typical conditions.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-((Tert-butylamino)(hydroxy)methyl)phenol in solution and the solid state. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous assignment of the molecule's covalent framework.

In the solid state, techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) for ¹³C NMR and fast MAS for ¹H NMR are employed to overcome challenges like resonance broadening. nih.gov These methods have been successfully applied to crystalline forms of the compound, such as terbutaline (B1683087) sulfate, enabling the assignment of individual resonances to specific atomic sites within the crystal lattice. nih.gov

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity between atoms. Experiments like Heteronuclear Correlation (HETCOR) spectroscopy correlate the chemical shifts of directly bonded ¹H and ¹³C atoms, confirming the carbon skeleton and the placement of protons. nih.gov Other 2D experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can reveal through-space interactions, providing insights into the molecule's conformation, for instance, by showing correlations between the aromatic protons of the dihydroxyphenyl ring and other parts of the molecule. researchgate.net The combination of computational chemistry with experimental NMR data, a practice known as NMR crystallography, serves as a powerful method for crystal structure validation and refinement. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and specific salt form. This table represents typical regions.

Atom TypeNucleusTypical Chemical Shift (ppm)Multiplicity
Aromatic CH¹H6.5 - 7.5Multiplet
Methine CH-OH¹H4.5 - 5.5Multiplet
Methylene CH₂-N¹H2.8 - 3.5Multiplet
tert-Butyl CH₃¹H1.0 - 1.5Singlet
Phenolic OH¹H8.0 - 10.0Broad Singlet
Alcoholic OH¹H4.0 - 6.0Broad Singlet
Aromatic C-OH¹³C155 - 160Singlet
Aromatic C-H¹³C100 - 120Doublet
Aromatic Quaternary C¹³C130 - 145Singlet
Methine C-OH¹³C65 - 75Doublet
Methylene C-N¹³C50 - 60Triplet
tert-Butyl Quaternary C¹³C50 - 55Singlet
tert-Butyl C-H₃¹³C25 - 30Quartet

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used to generate the protonated molecular ion [M+H]⁺. researchgate.net For this compound, with a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol , this ion is observed at a mass-to-charge ratio (m/z) of 226. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural insights. A characteristic fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). A major fragmentation pathway for the protonated molecule involves the neutral loss of water (H₂O) from the benzylic alcohol. Another significant fragmentation is the loss of the tert-butyl group.

Gas chromatography-mass spectrometry (GC-MS) methods have also been developed, which typically involve derivatization of the polar functional groups to increase volatility. nih.govoup.com These methods utilize selected ion monitoring for sensitive and selective detection. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound Based on Electron Impact (EI) or Collision-Induced Dissociation (CID) of the [M+H]⁺ ion.

m/z ValueProposed Fragment IonDescription
226[C₁₂H₁₉NO₃ + H]⁺Protonated Molecular Ion
152[C₈H₈O₃]⁺Loss of tert-butylamine (B42293)
107[C₇H₇O]⁺Fragment from the dihydroxyphenyl moiety
57[C₄H₉]⁺tert-Butyl cation

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive information on the solid-state molecular architecture, conformation, and intermolecular interactions of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density, and thus the atomic arrangement, can be generated.

Table 3: Representative Crystallographic Data for Terbutaline Sulfate (Anhydrous Form B) Data obtained from crystallographic studies.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.7
b (Å)~18.5
c (Å)~13.8
β (°)~105.5
Volume (ų)~2630
Z (molecules/unit cell)8

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. These techniques are complementary and highly valuable for confirming the presence of key structural motifs and gaining insights into molecular conformation.

The FT-IR spectrum of this compound shows strong, broad absorptions in the 3200-3500 cm⁻¹ region, characteristic of O-H stretching vibrations from the phenolic and alcoholic hydroxyl groups, often broadened due to hydrogen bonding. The N-H stretching of the secondary amine may also appear in this region. C-H stretching vibrations from the aromatic ring and the aliphatic tert-butyl and ethyl groups are observed between 2800 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1650 cm⁻¹ region. A strong C-O stretching band for the alcohol and phenol (B47542) groups is also expected around 1000-1250 cm⁻¹. libretexts.orglibretexts.org

The Raman spectrum, which is particularly sensitive to non-polar bonds, provides complementary information. nih.gov It is especially useful for identifying the skeletal vibrations of the aromatic ring. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of specific vibrational modes to observed spectral bands. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechniqueIntensity
3200 - 3500O-H / N-H stretchingFT-IRStrong, Broad
2800 - 3100C-H stretching (aromatic & aliphatic)FT-IR, RamanMedium-Strong
1580 - 1620C=C aromatic ring stretchingFT-IR, RamanMedium-Strong
1450 - 1500C=C aromatic ring stretchingFT-IR, RamanMedium
1200 - 1300C-O stretching (phenol)FT-IRStrong
1000 - 1100C-O stretching (alcohol)FT-IRStrong

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

A detailed computational investigation using methods like Density Functional Theory (DFT) would be required to determine the optimal three-dimensional structure of 3-((tert-butylamino)(hydroxy)methyl)phenol. Such studies would involve calculating the potential energy surface of the molecule to identify its most stable conformations. Key parameters, including bond lengths, bond angles, and dihedral angles, would be determined for the global minimum energy structure. Analysis of the rotational barriers around key single bonds, such as the C-C bond connecting the phenyl ring to the side chain and the C-N bond, would provide insight into the molecule's flexibility and the relative energies of different conformers.

Reaction Pathway Modeling and Transition State Analysis of Synthetic Routes and Transformations

Theoretical modeling could elucidate the mechanisms of synthetic routes leading to this compound. By mapping the reaction coordinates for proposed synthetic steps, computational chemists could identify the transition state structures and calculate their corresponding activation energies. This analysis would provide a deeper understanding of the reaction kinetics and could help optimize reaction conditions. For instance, modeling the reductive amination pathway often used for its synthesis could reveal the precise structure of intermediates and the energy barriers between them.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, IR Frequencies)

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) could be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum. Similarly, calculations of magnetic shielding tensors could yield theoretical NMR chemical shifts for the ¹H and ¹³C atoms, which could then be compared to experimental data for structural validation. The vibrational frequencies from a calculated IR spectrum could also be correlated with experimental spectra to assign specific absorption bands to the corresponding molecular motions, such as O-H, N-H, and C-H stretching vibrations.

Investigation of Intermolecular Interactions and Aggregation Behavior through Molecular Dynamics

Molecular Dynamics (MD) simulations could offer insights into the behavior of this compound in a condensed phase. By simulating a system containing many molecules over time, MD can reveal preferred modes of intermolecular interaction, such as hydrogen bonding between the hydroxyl and amino groups. These simulations would also help in understanding the potential for self-aggregation in different solvents and provide a microscopic view of its solvation properties. Such studies are crucial for predicting physical properties like solubility and for understanding its behavior in biological or formulation contexts.

Catalytic Applications in Organic Synthesis

Role as Organocatalysts or Precursors to Catalytically Active Species

There is no specific information in the reviewed scientific literature describing the use of 3-((Tert-butylamino)(hydroxy)methyl)phenol as an organocatalyst or as a direct precursor to a catalytically active species. In principle, molecules containing both an amino group and a hydroxyl group can act as bifunctional organocatalysts, activating substrates through hydrogen bonding or by acting as a Brønsted acid/base. However, no studies have been published that investigate or confirm this potential for this compound.

Investigations into Asymmetric Catalysis with Chiral Derivatives

There are no published investigations into the use of chiral derivatives of this compound for asymmetric catalysis. The molecule possesses a stereocenter at the carbon bearing the hydroxyl and amino groups. If resolved into its separate enantiomers, it could theoretically be used as a chiral ligand or organocatalyst. Chiral amino alcohols are a well-established class of ligands and catalysts for asymmetric synthesis. However, no studies have been reported on the resolution of racemic this compound or the application of its enantiomerically pure forms in asymmetric transformations.

Due to the lack of specific research findings on the catalytic applications of this compound, no data tables can be generated.

Applications As Chemical Building Blocks and Precursors

Utility in the Synthesis of Nitrogen-Containing Heterocycles

The intrinsic 1,3-amino alcohol framework of 3-((tert-butylamino)(hydroxy)methyl)phenol makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. Such scaffolds are of immense interest in medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing a nitrogen heterocycle. nih.govspringernature.com The reactivity of 1,3-amino alcohols and their phenolic analogs can be harnessed to form a wide array of four- to eight-membered ring systems in one or two synthetic steps. researchgate.net

Specifically, the compound can undergo cyclization reactions with various electrophiles to yield six-membered heterocyclic rings. A primary application is in the synthesis of 1,3-oxazinanes and related structures.

Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones would lead to the formation of a tetrahydro-1,3-oxazine ring. The reaction proceeds via the formation of a hemiaminal followed by cyclization through the hydroxyl group. The phenolic moiety at the 4-position of the resulting ring would offer a site for further functionalization.

Reaction with Phosgene or Equivalents: Treatment with phosgene, diphosgene, or triphosgene (B27547) would result in the formation of a 1,3-oxazinan-2-one (B31196) derivative. This reaction involves the acylation of both the nitrogen and oxygen atoms of the amino alcohol moiety.

Dehydrogenative Coupling: Modern synthetic methods often employ dehydrogenative coupling of alcohols to form heterocycles, which are considered green and sustainable processes. nih.govspringernature.com The benzylic alcohol and secondary amine in the target molecule could potentially undergo intramolecular or intermolecular dehydrogenative coupling reactions under catalytic conditions to form novel heterocyclic structures.

The presence of the bulky tert-butyl group can influence the stereochemical outcome of these cyclization reactions, potentially directing the conformation of the newly formed ring due to steric hindrance.

Table 1: Potential Heterocyclic Products from this compound

Co-reactant Resulting Heterocyclic Core
Aldehyde (R-CHO) 4-(3-hydroxyphenyl)-3-(tert-butyl)-tetrahydro-1,3-oxazine
Ketone (R-CO-R') 2,2-disubstituted-4-(3-hydroxyphenyl)-3-(tert-butyl)-tetrahydro-1,3-oxazine
Phosgene (COCl₂) 4-(3-hydroxyphenyl)-3-(tert-butyl)-tetrahydro-1,3-oxazin-2-one

Precursors for Polymer Synthesis and Modification in Academic Research

The multiple reactive functional groups on this compound make it a promising candidate as a monomer for step-growth polymerization and for the chemical modification of existing polymers. Phenolic compounds are foundational to the polymer industry, forming the basis of resins and high-performance plastics. researchgate.net

As a trifunctional monomer (containing one phenolic hydroxyl, one secondary alcohol, and one secondary amine), it can be used to create highly cross-linked or branched polymers.

Phenolic Resins: The phenolic ring can participate in electrophilic substitution reactions with aldehydes like formaldehyde (B43269) to form phenol-formaldehyde type resins. The existing amino alcohol side chain would be incorporated into the polymer backbone, imparting unique properties such as increased hydrophilicity, altered solubility, and potential for post-polymerization modification.

Polyurethanes and Polyesters: The two hydroxyl groups (phenolic and alcoholic) can react with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters. The secondary amine can also react with isocyanates, further contributing to cross-linking in polyurethane systems.

Enzyme-Catalyzed Polymerization: In the pursuit of green chemistry, enzyme-catalyzed polymerization of phenols has been explored as an environmentally benign method to produce phenolic polymers. acs.orgmdpi.com Horseradish peroxidase or laccase could potentially be used to polymerize this compound through oxidative coupling, creating polymers with antioxidant properties. mdpi.comnih.gov

Furthermore, the molecule can be grafted onto existing polymer backbones to introduce specific functionalities. The sterically hindered phenol (B47542) moiety, a hallmark of many commercial antioxidants, suggests its utility in modifying polymers to enhance their thermal and oxidative stability. nih.gov

Table 2: Potential Polymer Classes Synthesized from this compound

Co-monomer Type Resulting Polymer Class Linkage Formed
Diisocyanate Polyurethane Urethane, Urea
Dicarboxylic Acid / Diacyl Chloride Polyester Ester
Diepoxide Polyether / Epoxy Resin Ether, Amino Alcohol

Integration into Multi-Component Reactions Beyond Classic Mannich Formats

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of each starting material. rug.nl While this compound can be considered a product of a Mannich-type reaction, its true value in this context lies in its use as a reactant in subsequent, different MCRs.

The key functional group for its participation in MCRs is the secondary amine. Secondary amines are known to participate in a variety of MCRs, often initiating the reaction cascade by forming a reactive iminium ion intermediate upon condensation with a carbonyl compound.

Aza-Diels-Alder Reactions: The compound can act as the amine component in a three-component aza-Diels-Alder reaction. Reaction with an aldehyde would generate an in-situ iminium ion, which can then act as a dienophile in a cycloaddition with a suitable diene.

Ugi-type Reactions: While the classic Ugi four-component reaction typically utilizes a primary amine, variations involving secondary amines exist. This compound could potentially be integrated into Ugi-type processes to generate complex, peptide-like molecules with embedded phenolic functionality.

Groebke-Blackburn-Bienaymé Reaction (GBBR): This is a powerful MCR for the synthesis of fused imidazopyridines and related heterocycles, which utilizes an amino-heterocycle, an aldehyde, and an isocyanide. While the target compound is not a heterocyclic amine, analogous MCRs involving secondary amines have been developed, suggesting a potential pathway for creating novel scaffolds. frontiersin.org

The utility of this compound in MCRs is amplified by the presence of the hydroxyl groups. These groups can remain as spectators during the MCR, providing valuable functionality in the final product for subsequent derivatization, or they could potentially participate in intramolecular cyclization steps after the main MCR has occurred, leading to even greater molecular complexity in a single pot.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The imperative for green chemistry is reshaping the synthesis of pharmaceutical compounds. jocpr.comresearchgate.net Future research will undoubtedly focus on developing more environmentally benign and efficient routes to 3-((Tert-butylamino)(hydroxy)methyl)phenol and its analogues.

Key areas of investigation include:

Catalyst Development: A primary goal is to replace hazardous and scarce metal catalysts with safer, more abundant alternatives. jocpr.com Research into nickel-based catalysts for cross-coupling reactions and the use of metal-free carbocatalysts like graphite (B72142) for functionalization represent promising avenues. researchgate.netmdpi.com The design of reusable and recyclable catalysts, such as those based on magnetic nanoparticles or functionalized boron nitride nanosheets, will be crucial for sustainable industrial processes. jocpr.comresearchgate.net

Alternative Solvents and Reagents: Traditional syntheses often rely on volatile and toxic organic solvents. jocpr.com A significant challenge lies in adapting synthetic routes to greener solvents like water, supercritical CO2, or bio-based solvents. jocpr.com Furthermore, replacing stoichiometric reagents with catalytic systems and hazardous reagents with safer alternatives is a core principle of green chemistry that will guide future synthetic design. researchgate.net For instance, developing protocols that utilize aqueous hydrogen peroxide as a mild oxidant for hydroxylation steps could significantly improve the environmental profile of the synthesis. nih.govrsc.org

Atom and Step Economy: Future synthetic strategies will aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. rsc.org This involves exploring cascade reactions that combine multiple transformations into a single step, thereby reducing waste, energy consumption, and the need for intermediate purification. researchgate.netnih.gov Computational tools for computer-aided organic synthesis (CAOS) can aid in designing retrosynthetic pathways that are more step-economical. rsc.org A comparison of traditional versus greener synthetic approaches is highlighted in the synthesis of ibuprofen, where a redesigned process reduced the number of steps from six to three and significantly increased atom utilization. rsc.org

Synthetic StrategyTraditional ApproachGreen Chemistry Approach
Catalyst Use of toxic/scarce metals (e.g., Palladium)Use of earth-abundant metals (e.g., Nickel), metal-free catalysts, and recyclable catalysts. jocpr.comresearchgate.netmdpi.com
Solvents Hazardous organic solvents (e.g., Dichloromethane)Water, supercritical CO2, bio-based solvents. jocpr.com
Reagents Stoichiometric and often hazardous reagentsCatalytic systems, safer oxidants (e.g., H2O2). nih.govrsc.org
Efficiency Multiple steps, low atom economyCascade reactions, high atom economy, fewer synthetic steps. researchgate.netrsc.org

Exploration of Unprecedented Reactivity Profiles

The inherent structure of this compound, featuring a sterically hindered phenol (B47542) and an ortho-aminophenol-like arrangement, suggests a rich and potentially untapped reactivity. nih.govnih.gov Future research should aim to move beyond its established synthesis and explore novel chemical transformations.

Redox Chemistry: The phenolic group is redox-active, and its behavior can be modulated by the bulky tert-butylamino substituent. nih.gov Investigations into the electrochemical properties and the potential for the compound to act as a "chameleonic" agent—switching from an antioxidant to a pro-oxidant under specific conditions—could open new applications. nih.gov This dual character is a known property of some sterically hindered phenols, which can be exploited in drug design. nih.gov

Cycloaddition Reactions: The aromatic ring could participate in novel cycloaddition reactions. For instance, the reaction of phenols with thermally generated benzynes can proceed through a "phenol-ene" type reaction to form 2-hydroxybiaryl derivatives, a pathway that could be explored for this molecule.

Ortho-Aminophenol Reactivity: The ortho-aminophenol moiety is a privileged scaffold in medicinal chemistry. nih.govacs.org Exploring its unique intramolecular hydrogen bonding and its influence on the aromatic π-system could lead to the discovery of novel reactions and derivatives with unique biological activities. nih.govacs.org Recent studies on other ortho-aminophenol derivatives have revealed potent activities stemming from these structural features. nih.govacs.org

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new reactivity. nih.gov This requires the ability to detect and characterize highly reactive, short-lived intermediates.

Mass Spectrometry Techniques: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting low-abundance charged species directly from a reaction mixture. nih.gov Advanced techniques like tandem mass spectrometry (MSn) can be used to probe the entire catalytic cycle of a reaction in the gas phase, providing invaluable mechanistic insights. nih.gov However, a key challenge is correlating gas-phase ion chemistry with the processes occurring in solution. nih.gov

Spectroscopic Methods: The combination of mass spectrometry with spectroscopic techniques offers a powerful approach to assigning molecular structures to observed ions. nih.gov Infrared ion spectroscopy (IRIS), for example, can provide detailed structural information on elusive intermediates like glycosyl cations, which are difficult to study by conventional methods like NMR due to their high reactivity. nih.gov The application of in-situ spectroscopic methods like IR or UV-Vis, coupled with chemometric analysis, can monitor the transformation of reactants to products in real-time, providing kinetic and mechanistic data. nih.govamericanpharmaceuticalreview.com

TechniqueApplication in Studying IntermediatesKey Challenge
ESI-MS Detection of low-abundance charged intermediates from solution. nih.govCorrelating gas-phase data with solution-phase chemistry. nih.gov
Infrared Ion Spectroscopy (IRIS) Provides detailed structural information on highly reactive, gas-phase ions. nih.govRequires specialized instrumentation.
In-situ IR/UV-Vis Real-time monitoring of reactant/product concentrations for kinetic analysis. nih.govDifficulty in deconvoluting spectra of complex mixtures.
Low-Temperature NMR Characterization of more stable intermediates, such as contact ion pairs. nih.govNot suitable for highly reactive, short-lived species. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry and microreactor technology to improve safety, efficiency, and scalability. pharmtech.comirost.irscientistlive.com These platforms offer precise control over reaction parameters, leading to higher yields and purity. researchgate.net

Microreactor Technology: Microreactors provide superior mass and heat transfer compared to traditional batch reactors due to their high surface-area-to-volume ratios. irost.ir This allows for safer handling of hazardous reactions and can lead to improved selectivity and yield. scientistlive.comirost.ir The development of multipurpose microreactors that integrate several functions (mixing, residence time, temperature control) is making this technology more accessible and versatile for a wider range of chemical transformations. pharmtech.com

Automated Synthesis: Integrating flow reactors with control software, process analytical technology (PAT), and optimization algorithms enables the creation of self-optimizing synthesis platforms. researchgate.netnih.gov Such systems can rapidly screen reaction conditions to maximize yield with a minimal number of experiments. nih.gov A photochemical route to a bioactive fragment of the related compound Salbutamol has already been successfully developed using a self-optimizing flow chemistry platform. nih.gov This approach, particularly stopped-flow synthesis, is ideal for creating combinatorial libraries for drug discovery, as it minimizes reagent use while allowing for rapid optimization. rsc.org

Design of Chemically Tunable Systems for Specific Molecular Recognition

The ability to selectively detect and bind a target molecule is crucial for applications ranging from environmental monitoring to diagnostics. Designing systems for the specific molecular recognition of this compound is a significant future challenge.

Biosensors and Chemical Sensors: Drawing inspiration from existing sensors for phenolic compounds, future research could focus on developing electrochemical or optical sensors for this specific molecule. mdpi.comnih.govmdpi.com This might involve using enzymes like laccase or tyrosinase, which have broad specificity for phenols, immobilized on electrode surfaces made of advanced materials like reduced graphene oxide. mdpi.comresearchgate.net The challenge lies in achieving selectivity for the target molecule over other structurally similar phenols. nih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors created by polymerizing functional monomers around a template molecule. After removal of the template, a cavity with a specific shape and chemical functionality remains, allowing for selective rebinding of the target molecule. This technology offers a promising route to creating highly selective recognition systems.

Receptor-Based Assays: As the target molecule is a β2-adrenergic receptor agonist, the receptor itself can be used as a biorecognition element. plos.orgwikipedia.org Novel assays, such as an Enzyme-Linked Receptor Assay (ELRA) using recombinant β2-adrenergic receptors, could be developed for high-throughput screening of compounds that interact with this receptor. plos.org Understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern agonist binding is crucial for designing both new drugs and selective recognition systems. nih.gov

Q & A

Q. What are the established synthetic routes for 3-((Tert-butylamino)(hydroxy)methyl)phenol, and what critical parameters ensure high yield and purity?

The compound can be synthesized via reductive amination or Grignard addition. For example, a tert-butylamine group can be introduced to a phenolic precursor using NaBH(OAc)₃ as a selective reductant in methanol (to minimize over-reduction) . Another approach involves reacting a hydroxymethylphenol derivative with tert-butylamine in THF under controlled temperatures (0–20°C), followed by acid quenching to stabilize intermediates . Key parameters include stoichiometric control of the amine reagent, inert atmosphere to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Structural Characterization

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?

  • NMR :
    • ¹H NMR : A singlet at δ 1.2–1.4 ppm for tert-butyl protons, a broad peak near δ 4.5–5.5 ppm for the hydroxyl group, and aromatic protons at δ 6.5–7.5 ppm (split due to substitution pattern).
    • ¹³C NMR : A signal at ~70 ppm for the hydroxymethyl carbon and ~50 ppm for the tert-butylamine methyl groups .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. The molecular ion [M+H]⁺ should match the theoretical mass (C₁₂H₁₉NO₂: 209.14 g/mol) .

Advanced Synthesis Challenge

Q. What side reactions occur during the alkylation of the phenolic hydroxyl group, and how can they be suppressed?

Common side reactions include:

  • Over-alkylation : Formation of ethers or quaternary ammonium salts. Mitigation involves using bulky solvents (e.g., THF) to sterically hinder excessive substitution .
  • Oxidation of the hydroxymethyl group : Prevented by conducting reactions under nitrogen and avoiding strong oxidizing agents.
  • Racemization at the hydroxymethyl center : Controlled by maintaining low temperatures (<0°C) during critical steps .

Pharmacological Activity

Q. How does the tert-butylamino group influence the compound’s receptor binding affinity compared to smaller alkylamino analogs?

The tert-butyl group enhances binding to adrenergic receptors by providing steric bulk that stabilizes hydrophobic pockets in the active site. SAR studies on analogs (e.g., Levalbuterol derivatives) show ~10x higher β₂-adrenergic receptor affinity for tert-butyl-substituted compounds compared to methyl or ethyl analogs . Computational docking (e.g., AutoDock Vina) can validate this by comparing binding energies .

Data Contradiction Analysis

Q. Why do experimental solubility values of this compound in water deviate from computational predictions?

Discrepancies arise from:

  • Crystallinity : Computational models (e.g., COSMO-RS) assume amorphous states, while experimental samples may crystallize, reducing solubility.
  • pH-dependent ionization : The compound’s solubility increases in acidic buffers (pH < 4) due to protonation of the tertiary amine. Validate via shake-flask assays at physiologically relevant pH .

Computational Modeling

Q. Which quantum mechanical methods best predict the stability of the hemiaminal ether moiety in aqueous environments?

Density Functional Theory (DFT) with the B3LYP/6-31G* basis set accurately models hydrolysis pathways. Solvent effects (water) should be incorporated via the Polarizable Continuum Model (PCM). Key findings: the hemiaminal bond has a half-life of ~24 hours at pH 7.4, with protonation at the amine accelerating degradation .

Degradation Pathways

Q. What are the primary degradation products of this compound under accelerated stability conditions?

  • Oxidative stress : Forms a quinone methide intermediate (detectable via LC-MS at m/z 223.12).
  • Hydrolytic cleavage : Yields tert-butylamine and 3-hydroxybenzaldehyde (confirmed by GC-MS).
  • Photodegradation : Generates a radical species observable via EPR spectroscopy .

Stereochemical Impact

Q. How does stereochemistry at the hydroxymethyl carbon affect the compound’s bioactivity?

The (R)-enantiomer shows 3x higher β₂-adrenergic receptor agonism than the (S)-form, as demonstrated by cAMP assays in HEK293 cells. Enantiomeric resolution can be achieved using chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) .

Toxicological Profiling

Q. What in vitro assays are recommended for preliminary toxicity screening?

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 100 µM suggests low risk).
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential.
  • hERG inhibition : Patch-clamp assays to evaluate cardiac liability .

Ecological Impact Assessment

Q. What standardized tests evaluate the environmental persistence of this compound?

  • OECD 301D : Closed bottle test for biodegradability (>60% degradation in 28 days indicates low persistence).
  • Daphnia magna acute toxicity : 48-hour EC₅₀ (target > 10 mg/L).
  • Bioaccumulation : Log Kow < 3.5 (measured via shake-flask method) suggests low bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.